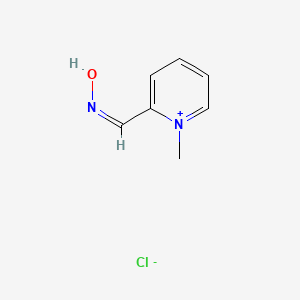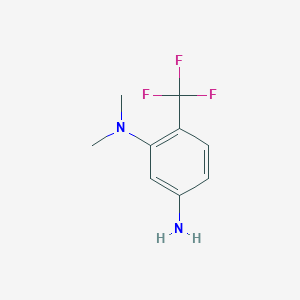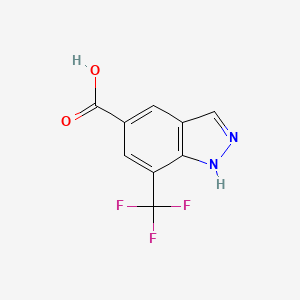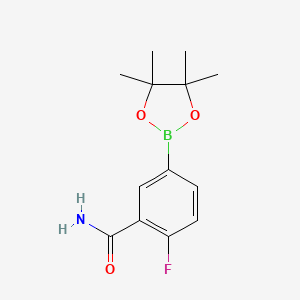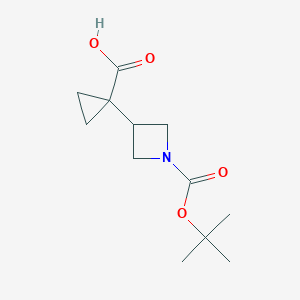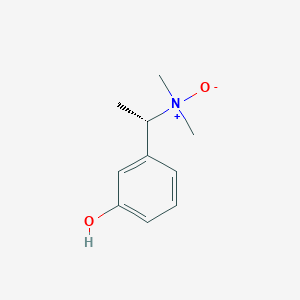
Rivastigmine impurity 17
Vue d'ensemble
Description
Rivastigmine impurity 17, also known as Rivastigmine Hydrogen Tartrate EP Impurity F HCl, is a compound with the molecular formula C11H17NO.HCl . It is an impurity of Rivastigmine, a drug used for the treatment of mild to moderate dementia of the Alzheimer’s type .
Synthesis Analysis
The synthesis of Rivastigmine has been achieved using direct asymmetric reductive amination as the key transformation in four steps . The route started with readily available and cheap m-hydroxyacetophenone, through esterification, asymmetric reductive amination, N-diphenylmethyl deprotection, and reductive amination, to provide the final (S)-Rivastigmine in 82% overall yield and 96% enantioselectivity .Chemical Reactions Analysis
Rivastigmine, the parent compound, undergoes a series of chemical reactions during its synthesis. The process involves esterification, asymmetric reductive amination, N-diphenylmethyl deprotection, and reductive amination .Physical and Chemical Properties Analysis
This compound has a molecular weight of 179.26 . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Identification of New Impurities in Rivastigmine
- A study identified six trace-level impurities in rivastigmine tartrate, characterizing three as unknown. The unknown impurities were identified as specific carbamate N-oxides and esters. A mechanism for their formation and a validated high-performance liquid chromatography method were developed for their analysis (Thomas et al., 2012).
Enantioseparation and Optical Impurity Determination
- Enantioseparation of rivastigmine, using highly sulfated beta-cyclodextrin as the chiral selector, enabled determination of its optical impurity. The method improved detection sensitivity and allowed for precise determination of the optical purity of nonracemic rivastigmine (Wang et al., 2006).
Stability Indicating LC Method for Rivastigmine
- An isocratic, reversed-phase liquid chromatographic method was developed for quantifying rivastigmine hydrogen tartrate in drugs and formulations. This method was effective for related substance determination, showing the stability-indicating power of the method under various stress conditions (Rao et al., 2005).
Characterization of New Rivastigmine Impurities
- Two impurities in rivastigmine were detected and identified using reversed-phase liquid chromatography coupled with electrospray-mass spectrometry. These impurities were isolated, characterized, and elucidated using spectral data (Rao et al., 2010).
UPLC Method for Separation of Rivastigmine Impurities
- A reverse phase ultra-performance liquid chromatographic method was developed for the rapid separation of rivastigmine hydrogen tartrate and its impurities in drug substance and product. This method was validated according to ICH guidelines and proved useful for identifying various impurities (Raju et al., 2012).
Mécanisme D'action
Target of Action
Rivastigmine, the parent compound of Rivastigmine Impurity 17, primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter involved in memory and learning .
Mode of Action
It is postulated that rivastigmine enhances cholinergic function by increasing the concentration of acetylcholine through reversible inhibition of its hydrolysis by ache and buche . This suggests that this compound might interact with these targets in a similar manner.
Biochemical Pathways
Rivastigmine affects the cholinergic pathways by inhibiting the breakdown of acetylcholine, thereby increasing its availability . This leads to enhanced cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine
Pharmacokinetics
Rivastigmine, the parent compound, exhibits nonlinear pharmacokinetics due to saturation of its elimination . The total plasma clearance of Rivastigmine is approximately 130 l/h after a 0.2 mg intravenous dose and decreases to 70 l/h after a 2.7 mg intravenous dose .
Result of Action
The primary result of Rivastigmine’s action is the enhancement of cognitive function in patients with mild to moderate dementia associated with Alzheimer’s disease . It achieves this by increasing the concentration of acetylcholine in the brain, thereby improving cholinergic function
Analyse Biochimique
Biochemical Properties
Rivastigmine Impurity 17, like Rivastigmine, is believed to interact with various enzymes and proteins. Rivastigmine is known to be a cholinesterase inhibitor, inhibiting both butyrylcholinesterase and acetylcholinesterase . It’s plausible that this compound may have similar interactions, although specific interactions with enzymes, proteins, and other biomolecules have not been fully elucidated.
Cellular Effects
Rivastigmine, the parent compound, has been shown to modify the α-secretase pathway, potentially influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It’s possible that this compound may have similar effects.
Molecular Mechanism
The precise mechanism of action of this compound is not fully determined. Rivastigmine, however, is suggested to bind reversibly with and inactivate cholinesterase, preventing the hydrolysis of acetylcholine, and thus leading to an increased concentration of acetylcholine at cholinergic synapses . This compound may exert its effects at the molecular level in a similar manner.
Temporal Effects in Laboratory Settings
Rivastigmine, however, is known to be rapidly and extensively metabolized, primarily via cholinesterase-mediated hydrolysis .
Dosage Effects in Animal Models
Studies on Rivastigmine have shown that it dose-dependently promoted α-secretase activity by upregulating levels of ADAM-9, -10, and -17 α-secretases in primary human brain cultures .
Metabolic Pathways
Rivastigmine, however, is rapidly and extensively metabolized, primarily via cholinesterase-mediated hydrolysis to the metabolite NAP226-90 .
Transport and Distribution
Rivastigmine, however, is known to cross the brain-blood barrier and act mainly in the central nervous system .
Subcellular Localization
Given the known ability of Rivastigmine to cross the brain-blood barrier, it’s plausible that this compound may also be able to reach various subcellular compartments .
Propriétés
IUPAC Name |
(1S)-1-(3-hydroxyphenyl)-N,N-dimethylethanamine oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-8(11(2,3)13)9-5-4-6-10(12)7-9/h4-8,12H,1-3H3/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJXNUVVPHBWRX-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)O)[N+](C)(C)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)O)[N+](C)(C)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


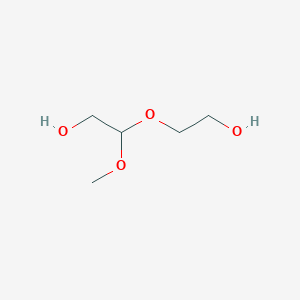
![[(1S,2S,4S,5R)-9,9-Dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide](/img/structure/B3321608.png)
![N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3321613.png)
![5-Bromo-[1,1'-biphenyl]-3-amine](/img/structure/B3321619.png)
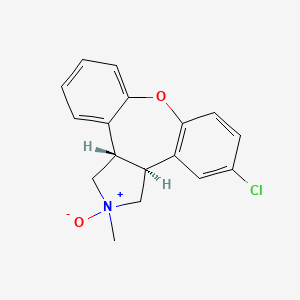
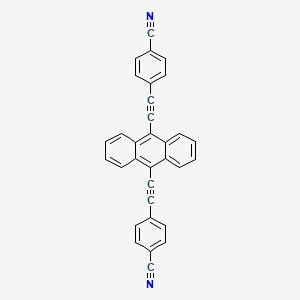
![{1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine](/img/structure/B3321668.png)
